1-(2-(6-methyl-2H-benzo[b][1,4]oxazin-4(3H)-yl)-2-oxoethyl)-3-((4-methylpiperidin-1-yl)sulfonyl)pyridin-2(1H)-one
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Description
1-(2-(6-methyl-2H-benzo[b][1,4]oxazin-4(3H)-yl)-2-oxoethyl)-3-((4-methylpiperidin-1-yl)sulfonyl)pyridin-2(1H)-one is a useful research compound. Its molecular formula is C22H27N3O5S and its molecular weight is 445.53. The purity is usually 95%.
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Biological Activity
The compound 1-(2-(6-methyl-2H-benzo[b][1,4]oxazin-4(3H)-yl)-2-oxoethyl)-3-((4-methylpiperidin-1-yl)sulfonyl)pyridin-2(1H)-one has garnered attention due to its potential biological activities. This article explores its synthesis, biological evaluations, and mechanisms of action, supported by relevant case studies and research findings.
Chemical Structure and Properties
The molecular formula of the compound is C20H23N3O5S with a molecular weight of 417.5 g/mol. Its structure features a complex arrangement that includes a benzo[b][1,4]oxazine moiety, a pyridinone ring, and a piperidine sulfonamide group.
Anticancer Activity
Research indicates that compounds related to the benzo[b][1,4]oxazine structure exhibit significant cytotoxic effects against various cancer cell lines. For instance:
- Cytotoxicity Assays : The compound was tested against HeLa (cervical cancer), Caco-2 (colorectal cancer), and Hep3B (liver cancer) cell lines using the MTS assay. Results showed that it inhibited cell proliferation in a dose-dependent manner, with IC50 values indicating potent activity against Hep3B cells .
The mechanism by which this compound exerts its anticancer effects appears to involve:
- Cell Cycle Arrest : Flow cytometry analyses revealed that treatment with the compound caused significant alterations in the cell cycle distribution of Hep3B cells, particularly inducing G2-M phase arrest. This suggests that the compound may interfere with mitotic progression .
Antioxidant Activity
In addition to its anticancer properties, the compound has demonstrated antioxidant activity:
- DPPH Assay : The radical scavenging ability was evaluated using the DPPH method, where it showed comparable effectiveness to known antioxidants like Trolox .
Comparative Biological Activity Table
Activity Type | Cell Line/Organism | IC50 Value | Mechanism |
---|---|---|---|
Anticancer | HeLa | Not specified | Cell cycle arrest |
Anticancer | Caco-2 | Not specified | Cell cycle arrest |
Anticancer | Hep3B | Low µM range | G2-M phase arrest |
Antioxidant | DPPH | Moderate | Radical scavenging |
Case Studies
- Synthesis and Evaluation of Related Compounds : A study synthesized various benzodioxole derivatives and assessed their biological properties, finding that modifications to the oxazine structure significantly influenced their anticancer efficacy .
- Mechanistic Studies : Further investigations into similar compounds have shown that structural variations can lead to differing mechanisms of action, emphasizing the importance of chemical structure in determining biological activity .
Properties
IUPAC Name |
1-[2-(6-methyl-2,3-dihydro-1,4-benzoxazin-4-yl)-2-oxoethyl]-3-(4-methylpiperidin-1-yl)sulfonylpyridin-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N3O5S/c1-16-7-10-24(11-8-16)31(28,29)20-4-3-9-23(22(20)27)15-21(26)25-12-13-30-19-6-5-17(2)14-18(19)25/h3-6,9,14,16H,7-8,10-13,15H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HJEKZCMHFIAWEV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)S(=O)(=O)C2=CC=CN(C2=O)CC(=O)N3CCOC4=C3C=C(C=C4)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.